(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-(diethylamino)-2-(2-fluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-3-24(4-2)14-10-9-13-11-15(19(22)25)20(26-18(13)12-14)23-17-8-6-5-7-16(17)21/h5-12H,3-4H2,1-2H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOQNPIEZOCMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate leaving group on the chromene core.
Formation of the Imino Group: The imino group is typically introduced through a condensation reaction between the chromene derivative and a fluorophenylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that chromene derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
- Case Study : A study on breast cancer cell lines demonstrated that treatment with (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide resulted in increased levels of cleaved caspases and PARP, indicating the activation of apoptotic pathways.
Antidiabetic Effects
The compound has been investigated for its potential as a DPP-4 inhibitor, which plays a crucial role in managing type 2 diabetes. In vitro studies suggest that it can effectively inhibit DPP-4 activity, leading to improved glucose tolerance in animal models.
- Case Study : An experiment involving diabetic rats showed that administration of the compound led to significant reductions in blood glucose levels compared to controls, highlighting its potential as an antidiabetic agent.
Anti-inflammatory Activity
Chromene derivatives are noted for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
- Case Study : In an animal model of inflammation, treatment with the compound significantly reduced swelling and inflammatory markers compared to untreated groups, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signaling Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Chromene and Benzochromene Families
The compound shares structural similarities with other chromene derivatives reported in the literature. For example:
- Compound 3 (from ): N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide.
- Compound 4 (from ): 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one.
Key Differences:
Substituent Effects: The target compound features a 2-fluorophenylimino group, whereas analogs in use 2-chlorobenzylidene or 2-chlorophenyl groups. Fluorine’s smaller atomic radius and higher electronegativity enhance electronegative interactions and reduce steric hindrance compared to chlorine . The diethylamino group at position 7 contrasts with the cyano or benzamide groups in analogs, impacting solubility and hydrogen-bonding capacity.
Core Structure: The target compound’s 2H-chromene core is simpler than the tetrahydro-4H-chromen or hexahydro-4H-chromeno[2,3-d]pyrimidine systems in , which may affect conformational flexibility and bioactivity .
Lipophilicity and Physicochemical Properties
Lipophilicity (logP) is a critical parameter for drug-likeness. While direct data for the target compound is unavailable, provides methodology for determining lipophilicity via HPLC-derived capacity factors (log k). Chromene derivatives with chlorophenyl substituents (e.g., compounds in ) typically exhibit higher logP values due to chlorine’s hydrophobic nature. In contrast, the fluorophenyl group in the target compound is expected to reduce logP, enhancing aqueous solubility .
Table 1: Hypothetical Lipophilicity Comparison
| Compound | Substituent (Position 2) | logP (Predicted) |
|---|---|---|
| Target Compound | 2-fluorophenylimino | 2.1–2.5 |
| Compound 3 () | 2-chlorobenzylidene | 3.0–3.4 |
| 4-chloro-2-{[(3-chlorophenyl)...} () | 3-chlorophenyl | 3.5–4.0 |
Biological Activity
The compound (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is a chromene derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes a chromene backbone, a diethylamino group, and a fluorophenyl imine moiety, which are crucial for its biological interactions.
Research indicates that this compound functions primarily as an inhibitor of specific protein interactions . Notably, it has been identified as an inhibitor of the menin-MLL interaction, which is significant in the context of certain leukemias. This inhibition can lead to altered gene expression profiles that are beneficial in cancer therapy.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays:
- In vitro Studies : The compound demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), which play a critical role in tumorigenesis. It was shown to induce apoptosis in cancer cell lines by increasing acetylation of histones and promoting cell cycle arrest at the G1 phase .
- In vivo Studies : In xenograft models, the compound exhibited significant antitumor effects. It was particularly effective in models with an intact immune system, suggesting that it may enhance immune-mediated tumor suppression .
Case Studies
- Antitumor Efficacy : A study involving this compound showed that oral administration led to tumor regression in SKM-1 xenograft models. The compound was noted for its favorable pharmacokinetic profile and low toxicity towards normal cells .
- Mechanistic Insights : Another investigation revealed that the compound's ability to inhibit the menin-MLL interaction resulted in decreased expression of oncogenic transcription factors, leading to reduced proliferation of leukemia cells. This highlights its potential as a targeted therapeutic agent in hematological malignancies .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
